![molecular formula C18H17N5O2S B2620101 4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-81-0](/img/structure/B2620101.png)
4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of benzenesulfonamide, including those incorporating pyrazole, pyridine, and other heterocyclic moieties, exhibit promising anticancer activities. For instance, a series of sulfonamide derivatives were synthesized and evaluated against various cancer cell lines, demonstrating significant potential as anticancer agents. These compounds were noted for their structure-activity relationships, highlighting the importance of specific substituents in enhancing their efficacy against cancer cells (Ghorab et al., 2014). Additionally, novel indenopyridine derivatives with sulfonamide groups have been synthesized and showed enhanced activity against breast cancer cell lines, indicating the potential for further development as therapeutic agents (Ghorab & Al-Said, 2012).
Antimicrobial Activity
The antimicrobial potential of benzenesulfonamide derivatives has also been explored, with several studies reporting the synthesis and evaluation of such compounds against a range of bacterial and fungal pathogens. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and demonstrated significant antimicrobial activity against various bacteria and fungi, suggesting their usefulness in developing new antimicrobial agents (Sarvaiya et al., 2019).
Enzyme Inhibition
Benzenesulfonamide derivatives have been investigated for their ability to inhibit enzymes of therapeutic interest. For instance, compounds incorporating benzenesulfonamide and pyridinesulfonamide ligands were synthesized and evaluated for their efficacy in catalyzing the transfer hydrogenation of ketones, showcasing the versatility of these compounds in catalysis and potential therapeutic applications (Ruff et al., 2016).
properties
IUPAC Name |
4-cyano-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-14-12-18(16-6-8-20-9-7-16)22-23(14)11-10-21-26(24,25)17-4-2-15(13-19)3-5-17/h2-9,12,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYACQXOVGIFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
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